molecular formula C13H18N2O3S B1328641 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 942474-65-9

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B1328641
CAS No.: 942474-65-9
M. Wt: 282.36 g/mol
InChI Key: LNOKXTVGNDDPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 2-(methylsulfonyl)aniline with piperidine-4-carboxylic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme activity.

    Medicine: Research involving this compound includes investigations into its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use in research .

Comparison with Similar Compounds

1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide can be compared to other piperidine derivatives, such as:

  • 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid
  • 1-[2-(Methylsulfonyl)phenyl]piperidine-4-methanol

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the piperidine ring and the methylsulfonylphenyl group, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)12-5-3-2-4-11(12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOKXTVGNDDPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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